2-Bromo-6-(chloromethyl)pyridine hydrochloride
Overview
Description
2-Bromo-6-(chloromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, substituted with bromine and chloromethyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)pyridine hydrochloride typically involves the halogenation of 2,6-dichloropyridine. One common method includes the bromination of 2,6-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-(chloromethyl)pyridine, while reduction with LiAlH4 can produce 2-bromo-6-(methyl)pyridine.
Scientific Research Applications
2-Bromo-6-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups act as reactive sites, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a chloromethyl group.
2,6-Dibromopyridine: Contains two bromine atoms instead of a bromine and a chloromethyl group.
2-Chloro-6-(bromomethyl)pyridine: Similar but with the positions of bromine and chlorine swapped.
Uniqueness
2-Bromo-6-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUADUYQBMVFPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697209 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188637-69-6 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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